molecular formula C16H26ClNO3 B6011699 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride

1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride

Cat. No. B6011699
M. Wt: 315.83 g/mol
InChI Key: OSUKTNRLHDDMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) and has since been used extensively in scientific research.

Mechanism of Action

1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist at the beta-2 adrenergic receptor. This means that it blocks the action of beta-2 agonists, which are molecules that activate the receptor. By blocking the beta-2 receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit various physiological processes that are regulated by this receptor.
Biochemical and physiological effects:
The beta-2 adrenergic receptor is involved in a wide range of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking this receptor, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 can inhibit these processes and produce a range of physiological effects.

Advantages and Limitations for Lab Experiments

1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective beta-2 antagonist, meaning that it can be used to specifically target this receptor without affecting other receptors in the body. However, one limitation of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 is that it has a relatively short half-life, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the development of new beta-2 antagonists with longer half-lives and improved selectivity. Another area of interest is the study of the beta-2 receptor in various disease states, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 could be used in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

The synthesis of 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclohexylamine to form the final product, 1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride.

Scientific Research Applications

1-(cyclohexylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride 118,551 has been used extensively in scientific research, particularly in the field of pharmacology. It is commonly used as a tool to study the beta-2 adrenergic receptor and its role in various physiological processes.

properties

IUPAC Name

1-(cyclohexylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-19-15-9-5-6-10-16(15)20-12-14(18)11-17-13-7-3-2-4-8-13;/h5-6,9-10,13-14,17-18H,2-4,7-8,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKTNRLHDDMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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